molecular formula C23H16FN5O7 B457633 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B457633
M. Wt: 493.4g/mol
InChI Key: BUFMXRUFGFUNOW-UHFFFAOYSA-N
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Description

2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and is substituted with multiple functional groups that can influence its reactivity and properties.

Properties

Molecular Formula

C23H16FN5O7

Molecular Weight

493.4g/mol

IUPAC Name

2-amino-1-(4-fluoro-3-nitrophenyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H16FN5O7/c24-14-5-4-11(6-17(14)29(33)34)27-15-2-1-3-18(30)22(15)21(13(9-25)23(27)26)12-7-19-20(36-10-35-19)8-16(12)28(31)32/h4-8,21H,1-3,10,26H2

InChI Key

BUFMXRUFGFUNOW-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluoro and Nitro Groups: The fluoro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide, while nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Benzodioxole Ring: The benzodioxole ring can be formed through a cyclization reaction involving a catechol derivative and a suitable dihalide under basic conditions.

    Final Coupling and Functionalization: The final step involves coupling the quinoline core with the benzodioxole ring and introducing the cyano and amino groups through nucleophilic substitution and amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halides, amines, and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of a base or acid catalyst.

Major Products

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion of nitro groups to amino groups or carbonyl groups to alcohols.

    Substitution: Introduction of new substituents such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoline core and multiple functional groups make it a potential candidate for drug development, particularly for targeting diseases such as cancer, malaria, and bacterial infections.

    Materials Science: The compound’s unique structure and reactivity could make it useful in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • **2-amino-1-{4-chloro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • **2-amino-1-{4-bromo-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The unique combination of fluoro and nitro groups in 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile distinguishes it from similar compounds. These groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable target for further research and development.

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